molecular formula C20H22O3 B12102292 Prionoid B

Prionoid B

Cat. No.: B12102292
M. Wt: 310.4 g/mol
InChI Key: WLCQIECMEDJZSS-UHFFFAOYSA-N
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Description

Prionoid B is a natural diterpenoid compound isolated from the roots of Salvia prionitis. It belongs to the class of abietane diterpenoids, which are known for their diverse biological activities. This compound has garnered interest due to its cytotoxic properties and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Prionoid B typically involves the extraction from natural sources, particularly the roots of Salvia prionitis. The process includes:

    Extraction: The roots are dried and powdered, followed by extraction using solvents such as chloroform, dichloromethane, or ethyl acetate.

    Purification: The crude extract undergoes purification through chromatographic techniques, including column chromatography and high-performance liquid chromatography (HPLC).

    Isolation: this compound is isolated based on its unique chemical properties and structure, confirmed by spectroscopic methods like nuclear magnetic resonance (NMR) and mass spectrometry (MS).

Industrial Production Methods

Industrial production of this compound is less common due to its natural abundance in Salvia prionitis. large-scale extraction and purification processes can be optimized for higher yields. This involves:

    Cultivation: Growing under controlled conditions to ensure a consistent supply of raw material.

    Extraction and Purification: Utilizing industrial-scale extraction and purification methods to isolate this compound efficiently.

Chemical Reactions Analysis

Types of Reactions

Prionoid B undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives, which may exhibit altered biological activities.

    Reduction: Reduction reactions can modify the functional groups in this compound, potentially leading to new compounds with unique properties.

    Substitution: Substitution reactions involve replacing specific atoms or groups within the this compound molecule, creating analogs for further study.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potential biological activities.

Scientific Research Applications

    Chemistry: Used as a model compound for studying diterpenoid synthesis and reactivity.

    Biology: Investigated for its cytotoxic effects on cancer cell lines, showing promise as an anticancer agent.

    Medicine: Potential therapeutic applications due to its cytotoxic and anti-inflammatory properties.

    Industry: Utilized in the development of natural product-based pharmaceuticals and as a lead compound for drug discovery.

Mechanism of Action

Prionoid B exerts its effects through several molecular targets and pathways:

    Cytotoxicity: Induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.

    Anti-inflammatory: Inhibits the production of pro-inflammatory cytokines and mediators, reducing inflammation.

    Antioxidant: Scavenges free radicals and reduces oxidative stress, protecting cells from damage.

Comparison with Similar Compounds

Prionoid B is compared with other abietane diterpenoids, such as:

    Prionoid A: Another diterpenoid from with similar cytotoxic properties.

    Prionoid C: Exhibits different structural features and biological activities.

    Rosmanol: Known for its antioxidant properties, differing in its chemical structure and specific activities.

This compound stands out due to its unique combination of cytotoxic, anti-inflammatory, and antioxidant properties, making it a compound of significant interest for further research and development.

Properties

Molecular Formula

C20H22O3

Molecular Weight

310.4 g/mol

IUPAC Name

12-hydroxy-6-methyl-3-(2-methylprop-1-enyl)-11-propan-2-yl-2-oxatricyclo[7.3.1.05,13]trideca-1(13),5,7,9,11-pentaen-4-one

InChI

InChI=1S/C20H22O3/c1-10(2)8-15-19(22)16-12(5)6-7-13-9-14(11(3)4)18(21)20(23-15)17(13)16/h6-9,11,15,21H,1-5H3

InChI Key

WLCQIECMEDJZSS-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=O)C(OC3=C2C(=CC(=C3O)C(C)C)C=C1)C=C(C)C

Origin of Product

United States

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